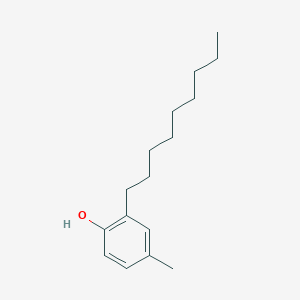

4-methyl-2-nonylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-2-nonylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, specifically a nonylphenol, which is characterized by the presence of a nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications due to its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-methyl-2-nonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:

Alkylation Reaction: Phenol reacts with nonene (a nine-carbon alkene) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.

Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of phenol, 4-methyl-2-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the phenol and nonene. The use of solid acid catalysts, such as zeolites, is also common to enhance the reaction efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-methyl-2-nonylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Electrophilic Substitution: Halogenated or nitrated phenols.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-MNP is part of a larger family of nonylphenols, characterized by a phenolic ring with a branched alkyl chain. Its chemical structure allows it to exhibit unique properties such as hydrophobicity and surfactant capabilities, making it useful in various formulations.

Industrial Applications

-

Surfactants and Emulsifiers

- 4-MNP is widely used in the production of nonionic surfactants, particularly nonylphenol ethoxylates (NPEs), which serve as emulsifiers in detergents, paints, pesticides, and personal care products .

- These surfactants enhance the solubility of hydrophobic compounds in aqueous solutions, making them valuable in cleaning products and agricultural formulations.

- Antioxidants and Stabilizers

- Lubricating Oil Additives

Environmental Applications

-

Endocrine Disruption Studies

- Research has shown that 4-MNP exhibits endocrine-disrupting properties, affecting hormonal signaling pathways in various organisms .

- Studies have indicated that exposure to 4-MNP can lead to alterations in cytokine profiles during critical developmental stages, such as pregnancy, potentially resulting in adverse reproductive outcomes .

- Analytical Chemistry

Case Study 1: Nonylphenol Ethoxylates in Agriculture

A study conducted on the use of NPEs as adjuvants in pesticide formulations highlighted their effectiveness in improving pesticide efficacy while also raising concerns about their environmental persistence and bioaccumulation potential. The study emphasized the need for careful risk assessments regarding their use in agricultural practices .

Case Study 2: Impact on Human Health

Research focusing on the effects of 4-MNP on human health revealed its potential to disrupt normal endocrine functions. In vitro studies demonstrated that exposure to varying concentrations of 4-MNP altered cytokine secretion patterns in human placental cells, suggesting implications for reproductive health .

Data Tables

| Application Area | Specific Uses | Environmental Impact |

|---|---|---|

| Surfactants | Detergents, paints, pesticides | Potential bioaccumulation |

| Antioxidants | Polymer stabilizers | Thermal degradation protection |

| Lubricating Oils | Additives for enhanced performance | Possible contamination risk |

| Endocrine Disruption | Research on hormonal effects | Significant impact on wildlife |

Mécanisme D'action

The mechanism of action of phenol, 4-methyl-2-nonyl- involves its interaction with biological systems, particularly its ability to mimic estrogen. This compound can bind to estrogen receptors, disrupting normal hormonal functions. It affects various molecular targets and pathways, including the hypothalamic-pituitary-gonadal axis, leading to altered reproductive and developmental processes.

Comparaison Avec Des Composés Similaires

4-methyl-2-nonylphenol is compared with other alkylphenols such as:

- Phenol, 4-nonyl-

- Phenol, 4-methyl-2-octyl-

- Phenol, 4-methyl-2-decyl-

Uniqueness: this compound is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other alkylphenols results in different solubility, reactivity, and biological effects.

Propriétés

Numéro CAS |

13207-27-7 |

|---|---|

Formule moléculaire |

C16H26O |

Poids moléculaire |

234.38 g/mol |

Nom IUPAC |

4-methyl-2-nonylphenol |

InChI |

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |

Clé InChI |

OILMLWAZYNVPMG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=C(C=CC(=C1)C)O |

SMILES canonique |

CCCCCCCCCC1=C(C=CC(=C1)C)O |

Key on ui other cas no. |

13207-27-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.